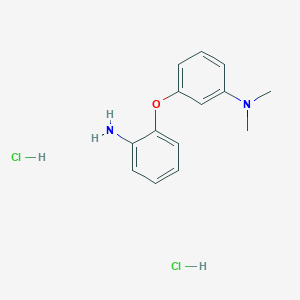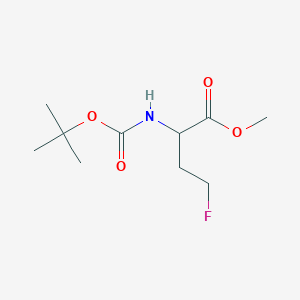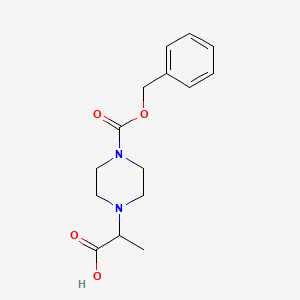
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This is followed by the reaction with a suitable propanoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free piperazine derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free piperazine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including neuroprotective agents and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the piperazine ring to interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-(4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid: Contains an additional tert-butoxycarbonyl group.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: A boronic acid derivative with a similar piperazine core.
Uniqueness
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and potential biological activities. Its propanoic acid moiety provides additional reactivity compared to similar compounds with acetic acid moieties .
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(4-phenylmethoxycarbonylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-12(14(18)19)16-7-9-17(10-8-16)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19) |
InChI Key |
RDPPBWNFCRRWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
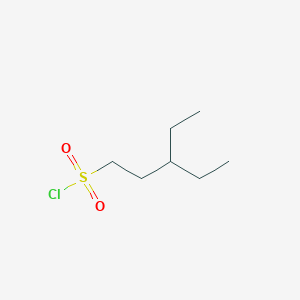

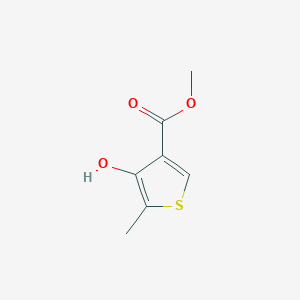
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)


